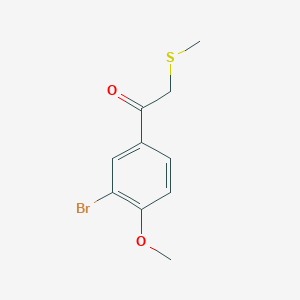![molecular formula C10H11F3N2 B13487140 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine CAS No. 2866322-75-8](/img/structure/B13487140.png)
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethyl radicals or nucleophilic trifluoromethyl sources are employed . The reaction conditions often include the use of hydrosilylation reactions to activate the substrates, followed by reactions with reagents like Togni Reagent I .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the cyclobutyl ring.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains a chloro group instead of the cyclobutyl ring.
6-(Trifluoromethyl)-3-pyridinamine: Similar pyridine structure but different substitution pattern.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical and physical properties
Propiedades
Número CAS |
2866322-75-8 |
|---|---|
Fórmula molecular |
C10H11F3N2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-5-9)8-7(14)3-1-6-15-8/h1,3,6H,2,4-5,14H2 |
Clave InChI |
WQWMEWKAKCPKCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=C(C=CC=N2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
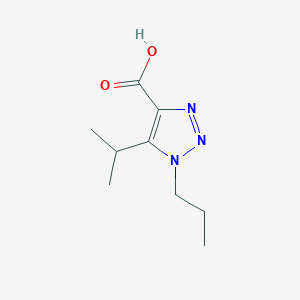


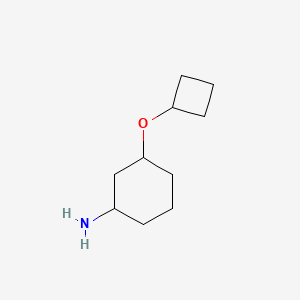
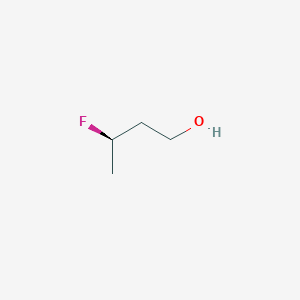
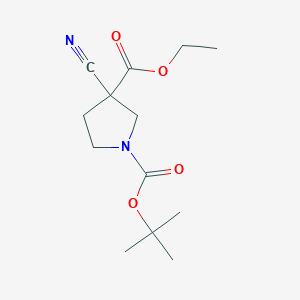
![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)



